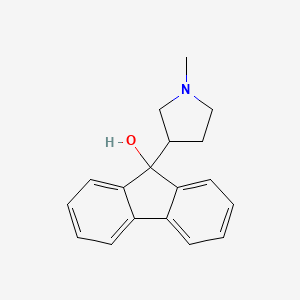

9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol

Description

Contextual Significance of Fluorene (B118485) and Pyrrolidine (B122466) Scaffolds in Modern Organic Chemistry

In modern organic chemistry, the strategic use of specific molecular backbones, or scaffolds, is fundamental to the design of new functional molecules. The fluorene and pyrrolidine ring systems are prime examples of such "privileged scaffolds" due to their frequent appearance in a wide range of chemically and biologically important compounds. nbinno.com

Fluorene Scaffold: The fluorene moiety is a tricyclic aromatic hydrocarbon, consisting of two benzene (B151609) rings fused to a central five-membered ring. wikipedia.orgnih.gov Its rigid and planar structure, combined with its characteristic violet fluorescence, makes it a valuable component in materials science, particularly for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. wikipedia.orgresearchgate.net The C9 position of the fluorene ring is particularly reactive and easily functionalized, allowing for the introduction of various substituents to tune its electronic and physical properties. wikipedia.orgresearchgate.net The acidity of the C9-protons allows for deprotonation to form the stable, aromatic fluorenyl anion, a key intermediate in many synthetic pathways. wikipedia.org

Table 1: Physicochemical Properties of Fluorene

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀ |

| Molar Mass | 166.223 g·mol⁻¹ wikipedia.org |

| Melting Point | 116 to 117 °C wikipedia.org |

| Boiling Point | 295 °C wikipedia.org |

| Acidity (pKa) | 22.6 in DMSO wikipedia.org |

| Appearance | White crystals with violet fluorescence wikipedia.orgresearchgate.net |

| Solubility | Insoluble in water, soluble in many organic solvents wikipedia.org |

Pyrrolidine Scaffold: The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle. nih.govresearchgate.netnih.gov This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs. nih.govfrontiersin.org Unlike flat aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring provides three-dimensional diversity, which is crucial for specific interactions with biological targets like enzymes and receptors. nih.govresearchgate.netnih.gov The presence of stereogenic centers allows for the creation of multiple stereoisomers, each potentially having a distinct biological profile. nih.govresearchgate.netnih.gov Its derivatives have been investigated for a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system effects. frontiersin.org

Table 2: General Characteristics of the Pyrrolidine Scaffold

| Feature | Description |

|---|---|

| Structure | Five-membered saturated nitrogen heterocycle nih.govnih.gov |

| Hybridization | sp³-hybridized, allowing for 3D structural diversity nih.govresearchgate.net |

| Stereochemistry | Can contain up to four stereogenic carbons, leading to multiple stereoisomers nih.gov |

| Prevalence | Widely found in natural products (e.g., alkaloids) and pharmaceuticals nih.govfrontiersin.orgmdpi.com |

| Significance | Considered a "privileged scaffold" in drug discovery nbinno.com |

Rationale for Investigating Substituted Fluoren-9-ol Derivatives with Nitrogen-Containing Heterocycles

The synthesis of molecules that combine a fluoren-9-ol core with a nitrogen-containing heterocycle like pyrrolidine is driven by several key scientific rationales. This approach, known as molecular hybridization, aims to create new chemical entities with potentially enhanced or entirely new properties by merging the distinct features of each scaffold.

The fluoren-9-ol structure itself, a derivative of fluorene, is a secondary alcohol that serves as a versatile synthetic intermediate. nih.govchemicalbook.com The hydroxyl group at the C9 position provides a handle for further chemical modifications and can participate in hydrogen bonding, influencing the molecule's solubility and intermolecular interactions.

The primary motivations for incorporating a nitrogenous heterocycle are:

Modulation of Physicochemical Properties: The basic nitrogen atom of the pyrrolidine ring can significantly alter the solubility, polarity, and acid-base properties of the parent fluorenol molecule. This is critical for applications ranging from materials science to medicinal chemistry, where such properties govern a compound's behavior.

Introduction of Biological Activity: Nitrogen heterocycles are fundamental components of a vast number of bioactive molecules and approved drugs. mdpi.commdpi.com Their ability to form hydrogen bonds and interact with biological macromolecules is a key reason for their prevalence. nih.gov Attaching a pyrrolidine ring to a fluorene scaffold could impart biological activity or enhance existing properties, creating novel candidates for drug discovery.

Creation of Complex 3D Structures: The fusion of the planar fluorene system with the non-planar pyrrolidine ring generates a more complex three-dimensional architecture. This increased structural complexity can lead to more specific and potent interactions with biological targets or novel packing arrangements in solid-state materials. nih.govresearchgate.net

Development of Novel Ligands and Catalysts: The nitrogen atom in the heterocyclic ring can act as a coordination site for metal ions. This opens the possibility of using these hybrid molecules as ligands in coordination chemistry or as components of asymmetric catalysts.

Overview of Academic Research Trajectories for Related Fluorenyl and Pyrrolidine-Based Chemical Structures

While specific research on 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol is not widely documented in publicly available literature, the research trajectories for related compounds provide a clear context for its scientific interest. Academic investigations have extensively explored the synthesis and application of both fluorenyl and pyrrolidine-based structures.

Research into fluorene derivatives often focuses on:

Materials Science: Polyfluorenes and other derivatives are heavily studied for their electroluminescent properties in the development of OLEDs. wikipedia.orgresearchgate.net

Synthetic Chemistry: The fluorenyl group, particularly in the form of 9-fluorenylmethoxycarbonyl (Fmoc), is a widely used protecting group for amines in peptide synthesis. wikipedia.org The 9-phenylfluoren-9-yl (Pf) group has also been used to protect nitrogen atoms while preventing racemization in asymmetric synthesis. nih.gov

Medicinal Chemistry: Fluorene-based compounds have been synthesized and evaluated for various biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com For instance, a series of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives were identified as potent inhibitors of an enzyme in Mycobacterium tuberculosis. nih.gov

Research into pyrrolidine derivatives is a major focus in pharmacology and drug discovery:

Drug Development: Pyrrolidine-containing compounds are continuously developed as potential therapeutic agents. nih.gov Many approved drugs incorporate this ring system. frontiersin.orgmdpi.com

Enzyme Inhibition: Derivatives are frequently designed as enzyme inhibitors. For example, pyrrolidine-based molecules have been synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for diabetes treatment and chemokine receptor CXCR4 antagonists for potential anticancer applications. nih.gov

Stereoselective Synthesis: A significant area of research is the development of stereoselective methods to synthesize specific enantiomers of pyrrolidine derivatives, as stereochemistry is often critical for biological activity. mdpi.comresearchgate.net Proline and hydroxyproline (B1673980) are common chiral starting materials for these syntheses. mdpi.comresearchgate.net

The investigation of hybrid molecules like this compound is a logical extension of these established research fields, aiming to combine the unique electronic properties of the fluorene system with the structural and biological relevance of the pyrrolidine scaffold.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Fluorene |

| Fluoren-9-ol |

| Pyrrolidine |

| 9-Fluorenone (B1672902) |

| 9-Fluorenylmethyl chloroformate (Fmoc chloride) |

| 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione |

| Proline |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5408-26-4 |

|---|---|

Molecular Formula |

C18H19NO |

Molecular Weight |

265.3 g/mol |

IUPAC Name |

9-(1-methylpyrrolidin-3-yl)fluoren-9-ol |

InChI |

InChI=1S/C18H19NO/c1-19-11-10-13(12-19)18(20)16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,20H,10-12H2,1H3 |

InChI Key |

BTGUBMWMBDAIPR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O |

Origin of Product |

United States |

Synthetic Methodologies for 9 1 Methylpyrrolidin 3 Yl Fluoren 9 Ol and Analogous Structures

Strategies for Constructing the Fluoren-9-ol Core with C-9 Substituents

The fluoren-9-ol scaffold is a crucial component of many biologically active compounds and functional materials. rsc.org Its synthesis, particularly with substitution at the C-9 position, has been approached through several reliable methods.

Grignard-Type Reactions in the Functionalization of the Fluoren-9-one Precursor

One of the most traditional and direct methods for introducing a substituent at the C-9 position of a fluorene (B118485) system is the Grignard reaction, using fluoren-9-one as the starting material. rsc.orgiastate.edu This nucleophilic addition of an organomagnesium halide (Grignard reagent) to the ketone functionality of fluoren-9-one yields a tertiary alcohol, the 9-substituted-9-fluorenol, after an acidic workup.

The general reaction involves treating fluoren-9-one with a Grignard reagent (R-MgX), where 'R' represents the desired substituent. For the synthesis of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol, this would conceptually involve a Grignard reagent derived from 3-halo-1-methylpyrrolidine. The reaction of 4,5-diazafluoren-9-one (B35911) with an arylmagnesium bromide reagent serves as a pertinent example of this methodology. nih.gov Similarly, phenylmagnesium bromide has been successfully used to synthesize 9-phenyl-9-fluorenol (B15170) from 9-fluorenone (B1672902). iastate.edu

The efficiency of Grignard reactions can be influenced by factors such as the solvent (typically diethyl ether or tetrahydrofuran), temperature, and the nature of the specific Grignard reagent used. iastate.edu Recent advancements have focused on process intensification, such as using continuous flow systems, which can significantly increase yields (from 45% in batch to >99% in flow) and reduce waste, offering a greener production route for 9-aryl-fluoren-9-ols. rsc.org

Table 1: Examples of Grignard Reactions for 9-Substituted Fluoren-9-ol Synthesis

| Ketone Precursor | Grignard Reagent | Product | Yield | Reference |

| 9-Fluorenone | Phenylmagnesium bromide | 9-Phenyl-9-fluorenol | Not specified | iastate.edu |

| 4,5-Diazafluoren-9-one | Arylmagnesium bromide | 9-Aryl-4,5-diaza-9H-fluoren-9-ol | Not specified | nih.gov |

| 2-Bromo-9-fluorenone | Phenylmagnesium bromide | 2-Bromo-9-phenyl-9H-fluoren-9-ol | >99% (continuous flow) | rsc.org |

Catalytic Approaches for Substituted Fluorenyl Alcohol Synthesis

Modern synthetic chemistry has seen a rise in catalytic methods for constructing complex molecules, and the synthesis of substituted fluorenols is no exception. Palladium-based catalysis, in particular, has emerged as a powerful tool. A notable example is the cooperative palladium/norbornene catalysis system for the synthesis of substituted 9H-fluoren-9-ols from aryl iodides and secondary ortho-bromobenzyl alcohols. rsc.orgrsc.org

This transformation is based on a Catellani-type reaction and proceeds through two main sequential pathways:

A Pd(II)-mediated oxidation of the secondary alcohol to the corresponding ketone. rsc.org

A Pd(0)/norbornene-catalyzed reaction of the in situ generated ortho-bromoacetophenone with an aryl iodide. rsc.org

This method offers high functional group tolerance and proceeds under mild reaction conditions, providing moderate to good yields of the desired fluorenol derivatives. rsc.orgrsc.org This catalytic strategy represents a significant advancement, providing an alternative to the more traditional Grignard-based approaches.

Reduction Pathways for Fluorenone Derivatives to 9-Fluorenols

When the C-9 position is unsubstituted (i.e., bearing a hydroxyl group), the synthesis of 9-fluorenol can be readily achieved through the reduction of 9-fluorenone. This is a common transformation in organic synthesis, often used in teaching laboratories due to its reliability and the distinct color change that accompanies the reaction—from the bright yellow of 9-fluorenone to the white or colorless 9-fluorenol. youtube.com

A widely used reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). youtube.comyoutube.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of 9-fluorenone. youtube.com This is followed by protonation of the resulting alkoxide, typically from a protic solvent like methanol (B129727) or during an aqueous workup, to yield the secondary alcohol, 9-fluorenol. youtube.comyoutube.com This method is effective for producing the parent 9-fluorenol but is not suitable for introducing C-9 substituents other than hydrogen.

Approaches to Incorporating the Methylpyrrolidine Moiety or Similar N-Heterocycles

The pyrrolidine (B122466) ring is a common structural motif in many natural products and pharmaceutically active compounds. Its synthesis, especially in a stereocontrolled manner, is a topic of significant research interest.

Stereoselective Synthesis Methods for Pyrrolidine Derivatives

The synthesis of densely substituted pyrrolidines with control over stereochemistry is often achieved through cycloaddition reactions. ua.esacs.org The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a particularly powerful method for constructing the five-membered pyrrolidine ring, capable of generating up to four stereogenic centers in a single step. ua.esacs.org

Recent research has demonstrated that using chiral N-tert-butanesulfinyl groups on 1-azadienes allows for highly diastereoselective 1,3-dipolar cycloadditions with azomethine ylides. ua.es These reactions, often catalyzed by silver salts like Ag₂CO₃, produce a variety of proline derivatives with high regio- and diastereoselectivity. ua.esacs.org The chiral auxiliary (the sulfinyl group) directs the stereochemical outcome of the cycloaddition, and can be subsequently removed to yield the desired enantiomerically enriched pyrrolidine derivative.

Table 2: Diastereoselective Synthesis of Pyrrolidines via [3+2] Cycloaddition

| 1-Azadiene Substituent | Imino Ester Substituent | Catalyst | Yield (major diastereomer) | Diastereomeric Ratio | Reference |

| Phenyl | Phenyl | Ag₂CO₃ | 83% | >95:5 | acs.org |

| 4-Methoxyphenyl | Phenyl | Ag₂CO₃ | 75% | >95:5 | acs.org |

| 4-Chlorophenyl | Phenyl | Ag₂CO₃ | 65% | 91:9 | acs.org |

| Thienyl | Phenyl | Ag₂CO₃ | 42% | 90:10 | acs.org |

Multicomponent Reactions for Pyrrolidine Ring Integration

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.gov MCRs are valued for their atom and step economy, making them attractive for building molecular diversity and for green chemistry applications. tandfonline.comresearchgate.net

Several MCRs have been developed for the synthesis of pyrrolidine derivatives. tandfonline.com For instance, a one-pot asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can afford highly substituted pyrrolidine derivatives with high diastereoselectivity. nih.govacs.org This reaction can construct up to three new stereocenters in a single step. nih.gov The reaction proceeds through a Lewis acid-catalyzed intramolecular rearrangement of an initially formed tetrahydrofuran (B95107) derivative. nih.gov

Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from the reaction of an aldehyde and an amino acid ester, with various dipolarophiles. tandfonline.com This strategy has been widely used to produce a large variety of pyrrolidine-containing heterocyclic compounds. tandfonline.com The versatility of MCRs allows for the integration of diverse functional groups into the pyrrolidine ring, making it a powerful tool for creating libraries of compounds for various applications.

Cyclization Strategies in Pyrrolidine Ring Formation

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research. bohrium.com Numerous strategies have been developed for its construction, moving beyond simple functionalization of pre-existing rings to de novo synthesis from acyclic or different cyclic precursors. These methods provide versatile entry points to a wide range of substituted pyrrolidines, including the N-methylpyrrolidin-3-yl moiety. nih.gov

One of the most powerful and widely used methods is the 1,3-dipolar cycloaddition reaction, particularly involving azomethine ylides as the 1,3-dipole. bohrium.com These reactive intermediates can be generated in situ from various precursors, such as the decarboxylation of α-amino acids or the ring-opening of aziridines. They then react with a dipolarophile, typically an alkene, to form the five-membered pyrrolidine ring in a concerted and often highly stereocontrolled manner. The stereochemistry at the 3- and 4-positions of the resulting pyrrolidine is determined by the geometry of the alkene dipolarophile. bohrium.com

Intramolecular cyclization of acyclic precursors is another major pathway. nih.gov This can be achieved through various reactions, including:

Aza-Michael Addition: An intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound. Asymmetric versions of this reaction, catalyzed by chiral phosphoric acids, have been developed to produce enantioenriched pyrrolidines. organic-chemistry.org

Reductive Amination: The reaction between a 1,4-dicarbonyl compound and a primary amine, followed by reduction, can efficiently form the pyrrolidine ring. chemrxiv.org

Hydroamination: The direct addition of an N-H bond across a C-C multiple bond. While less common for ring formation from acyclic precursors due to challenges in enantioselectivity, it remains a viable strategy. nih.gov

More novel strategies include the skeletal editing of other heterocyclic systems. For example, a photo-promoted ring contraction of readily available pyridines can be used to synthesize pyrrolidine derivatives, offering a completely different synthetic approach to the core structure. rsc.org

| Cyclization Strategy | Description | Key Features |

| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide (1,3-dipole) with an alkene (dipolarophile). bohrium.com | High stereocontrol, atom economy, versatile. bohrium.com |

| Intramolecular Aza-Michael Addition | Conjugate addition of an amine to an α,β-unsaturated system within the same molecule. organic-chemistry.org | Can be rendered asymmetric with chiral catalysts. organic-chemistry.org |

| Reductive Amination | Cyclization of a 1,4-dicarbonyl with an amine followed by reduction. chemrxiv.org | A classical and reliable method. chemrxiv.org |

| Pyridine (B92270) Ring Contraction | Photo-promoted rearrangement of a six-membered pyridine ring to a five-membered pyrrolidine ring. rsc.org | Utilizes abundant starting materials. rsc.org |

Advanced Synthetic Techniques for Complex Fluorene-Pyrrolidine Adducts

The synthesis of complex molecules like this compound benefits immensely from advanced techniques that offer greater efficiency, safety, and control compared to traditional batch methods.

Continuous Flow Methodologies in Fluoren-9-ol Synthesis

The formation of the 9-aryl-fluoren-9-ol core, a key step in synthesizing the target molecule, is often accomplished via a Grignard reaction, where an organometallic reagent adds to the C-9 carbonyl of fluorenone. While effective, large-scale batch Grignard reactions can be hazardous and inefficient. Continuous flow chemistry offers a compelling alternative that intensifies the process, leading to significant improvements.

In a comparative study of batch versus continuous flow synthesis for 9-aryl-fluoren-9-ols, the flow process demonstrated marked superiority. researchgate.netrsc.org The reaction, conducted at room temperature, achieved near-quantitative yields in a fraction of the time required for batch processing. This efficiency gain is coupled with substantial reductions in waste, cost, and production time, highlighting the green credentials of flow chemistry. researchgate.netrsc.org The enhanced safety profile, due to the small reaction volumes at any given time, is another critical advantage.

| Parameter | Batch Process | Continuous Flow Process | Improvement |

|---|---|---|---|

| Yield | 45% | >99% | ▲ >120% |

| Production Period | ~7 hours | ~1 hour | ▼ 86% |

| Raw Material Cost | Baseline | Reduced | ▼ 35% |

| Solid Waste Emission | Baseline | Reduced | ▼ 64% |

| Reaction Mass Efficiency (RME) | 31.47% | 69.93% | ▲ 122% |

| Environmental Factor (E-factor) | 26.59 kg/kg | 1.97 kg/kg | ▼ 92.6% |

Organophotoredox Catalysis for C-N Bond Formation

Visible-light organophotoredox catalysis has emerged as a powerful tool for forming chemical bonds under mild conditions, and its application to pyrrolidine synthesis is a growing area of research. This technique avoids harsh reagents and high temperatures by using a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate radical intermediates, which then participate in bond-forming reactions.

One prominent application is in photocatalytic [3+2] cycloaddition reactions. researchgate.netnih.gov In this approach, a photocatalyst, such as an iridium complex, can mediate the reaction between radical precursors to assemble the pyrrolidine ring. For instance, a formal cycloaddition of cyclopropyl (B3062369) ketones with hydrazones has been developed, where photoreductive activation of the ketone initiates a cascade that ultimately forms a substituted pyrrolidine. nih.gov This strategy can be designed to avoid the need for sacrificial chemical reductants, making the process more atom-economical. researchgate.netnih.gov

Furthermore, intramolecular radical cyclization reactions promoted by visible light provide another route to pyrrolidine derivatives. rsc.org Using simple organic dyes like Rose Bengal as a metal-free photocatalyst, acyclic amine precursors can be cyclized efficiently under blue LED irradiation to form pyrrolidinone structures, which are close relatives of pyrrolidines. bohrium.comrsc.org These methods are noted for their operational simplicity, green reaction profiles, and short reaction times. rsc.org

Spectroscopic and Structural Elucidation Techniques for 9 1 Methylpyrrolidin 3 Yl Fluoren 9 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of an organic compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for the complete assignment of all proton and carbon signals in 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol.

Proton (¹H) NMR for Hydrocarbon and Heterocyclic Proton Environments

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The fluorenyl moiety is expected to exhibit signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the pyrrolidine (B122466) ring and the N-methyl group would appear in the aliphatic region. The hydroxyl proton would likely be observed as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would reveal the number of distinct carbon environments in the molecule. The fluorenyl group would show a series of signals in the aromatic region (typically δ 120-150 ppm), with the carbon bearing the hydroxyl group (C9) appearing at a more downfield shift. The carbons of the N-methylpyrrolidinyl substituent would be found in the aliphatic region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

To definitively assign the ¹H and ¹³C signals and establish the connectivity of the molecular framework, a suite of two-dimensional NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the fluorenyl and pyrrolidinyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the fluorenyl and pyrrolidinyl moieties and for assigning quaternary carbon signals.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic fluorenyl part would appear around 3000-3100 cm⁻¹, while those for the aliphatic pyrrolidine ring would be observed in the 2800-3000 cm⁻¹ region. Aromatic C=C stretching vibrations would be expected in the 1450-1600 cm⁻¹ range. The C-N stretching of the tertiary amine in the pyrrolidine ring would likely appear in the 1000-1200 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

HRMS would be employed to determine the exact molecular weight of the compound, which in turn allows for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, showing how the molecule breaks apart upon ionization. Key fragmentation pathways would likely involve the loss of the hydroxyl group, cleavage of the pyrrolidine ring, and fragmentation of the fluorenyl core.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. This would unambiguously confirm the connectivity of the fluorenyl and N-methylpyrrolidinyl moieties and reveal the conformational details of the molecule in the crystal lattice.

Advanced Spectroscopic Methods for Conformational and Dynamic Studies

The conformational flexibility and dynamic behavior of this compound are crucial to understanding its chemical and biological activity. The molecule possesses several key structural features that give rise to a complex conformational landscape: the stereocenter at the 9-position of the fluorene (B118485) ring, the pyrrolidine ring puckering, and the potential for restricted rotation around the C9-C3' bond. Advanced spectroscopic methods, particularly multidimensional Nuclear Magnetic Resonance (NMR) techniques, are indispensable for elucidating these intricate three-dimensional arrangements and their time-dependent behavior in solution.

Nuclear Overhauser Effect (NOE) based techniques are particularly powerful for determining the spatial proximity of atoms within a molecule. For a molecule like this compound, two-dimensional NOE spectroscopy (NOESY) can provide definitive evidence for the relative orientation of the pyrrolidine and fluorene moieties. Cross-peaks in a NOESY spectrum arise from the dipolar coupling between protons that are close in space (typically < 5 Å), regardless of whether they are connected through chemical bonds.

For instance, irradiation of the methyl protons on the pyrrolidine nitrogen would be expected to show NOE enhancements to specific protons on the pyrrolidine ring, confirming their cis or trans relationship to the methyl group. More importantly, NOE cross-peaks between protons on the pyrrolidine ring and protons on the fluorene ring system would provide direct evidence for the preferred conformation around the C9-C3' single bond. The presence or absence of such cross-peaks can distinguish between conformers where the pyrrolidine substituent is oriented towards or away from the fluorene rings.

Furthermore, dynamic NMR (DNMR) spectroscopy can be employed to study the kinetics of conformational exchange processes. Molecules are not static entities and often exist as a mixture of interconverting conformers. If the rate of this interconversion is on the timescale of the NMR experiment, it can lead to broadening of the NMR signals. By acquiring spectra at different temperatures, it is possible to slow down or speed up these dynamic processes.

In the case of this compound, variable temperature (VT) NMR studies could reveal information about the energy barriers associated with pyrrolidine ring puckering and rotation around the C9-C3' bond. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, these signals will broaden and eventually coalesce into a single time-averaged signal at the fast exchange limit. Analysis of the lineshapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the conformational exchange process.

To complement experimental data, computational modeling is often used to generate theoretical models of the possible low-energy conformers and to predict their NMR parameters. These calculated parameters can then be compared with the experimental data to provide a more detailed and validated picture of the conformational preferences and dynamics of the molecule.

Illustrative Data Tables

The following tables represent the type of data that would be obtained from advanced spectroscopic studies on this compound.

Table 1: Representative NOESY Correlations for this compound

| Irradiated Proton(s) | Observed NOE to Proton(s) | Inferred Spatial Proximity |

| N-CH₃ | H-2', H-5' (pyrrolidine) | cis orientation of methyl group to these protons |

| H-3' (pyrrolidine) | H-1, H-8 (fluorene) | Conformation where the pyrrolidine ring is oriented towards the fluorene system |

| H-9 (fluorenol OH) | H-1, H-8 (fluorene) | Proximity of the hydroxyl group to the peri-protons of the fluorene ring |

| H-4, H-5 (fluorene) | H-2', H-4' (pyrrolidine) | Evidence for a folded conformation |

Table 2: Expected Variable Temperature NMR Data for a Dynamic Process in this compound

| Temperature (K) | Observed Linewidth (Hz) of a Selected Proton Signal | Exchange Regime |

| 220 | 5 | Slow Exchange (distinct conformers) |

| 250 | 20 | Intermediate Exchange (broadening) |

| 270 | 50 | Coalescence |

| 300 | 10 | Fast Exchange (averaged signal) |

Computational and Theoretical Investigations of 9 1 Methylpyrrolidin 3 Yl Fluoren 9 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol. This process, known as geometry optimization, identifies the lowest energy structure. From this optimized geometry, various electronic properties such as the distribution of electron density, the molecular electrostatic potential, and atomic charges would be calculated. These properties are crucial for understanding the molecule's polarity and intermolecular interactions.

Conformational Analysis and Energy Landscape Mapping of the Fluorenyl and Pyrrolidinyl Moieties

This subsection would involve a systematic study of the different spatial orientations (conformations) of the fluorenyl and pyrrolidinyl groups. By rotating the single bond connecting these two moieties, a potential energy surface can be mapped. This analysis would identify the most stable conformers and the energy barriers between them, which is essential for understanding the molecule's flexibility and preferred shapes.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling could be used to investigate potential reaction pathways involving this compound. This would involve locating the transition state structures, which are the highest energy points along a reaction coordinate. By calculating the activation energies, the feasibility and kinetics of different reactions could be predicted, providing a deeper understanding of the compound's chemical behavior.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict various spectroscopic parameters. For instance, NMR chemical shifts (¹H and ¹³C) could be calculated and compared with experimental data to confirm the molecular structure. Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum could be computed to help identify characteristic functional groups and vibrational modes within the molecule.

Chemical Reactivity and Mechanistic Pathways of 9 1 Methylpyrrolidin 3 Yl Fluoren 9 Ol

Carbocation Formation and Rearrangement Studies at the C-9 Position

The C-9 position of the fluorene (B118485) ring is prone to the formation of a carbocation, the 9-fluorenyl cation, particularly when substituted with an alcohol group. This stability is attributed to the extensive delocalization of the positive charge over the biphenyl (B1667301) system. In the case of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol, the formation of a carbocation at the C-9 position is a highly probable event, especially under acidic conditions or upon photochemical excitation.

Studies on analogous 9-substituted fluorenols have demonstrated that these carbocations can be generated under stable ion conditions, such as at low temperatures in strong acids. researchgate.netacs.org For instance, the treatment of 9-(diphenylmethyl)fluoren-9-ol with a strong acid leads to the formation of the corresponding 9-(diphenylmethyl)fluoren-9-yl cation. researchgate.netacs.org By analogy, protonation of the hydroxyl group in this compound, followed by the loss of a water molecule, would generate the 9-(1-methylpyrrolidin-3-yl)fluoren-9-yl cation. The presence of the nitrogen atom in the pyrrolidine (B122466) ring could potentially influence the stability of this carbocation through space interactions or by participating in its reactions.

Rearrangements of 9-fluorenyl cations have also been observed. For example, the 9-(diphenylmethyl)fluoren-9-yl cation undergoes a transformation to a substituted diphenyl methyl cation at ambient temperature, which is proposed to occur via a 1,2-hydrogen shift. researchgate.netacs.org The likelihood of similar rearrangements involving the 1-methylpyrrolidin-3-yl substituent would depend on the specific reaction conditions and the relative stability of the potential rearranged carbocations.

| Precursor Compound | Conditions for Carbocation Formation | Observed Intermediates/Products | Reference |

| 9-(Diphenylmethyl)fluoren-9-ol | Low temperature/strong acid | 9-(Diphenylmethyl)fluoren-9-yl cation | researchgate.netacs.org |

| 9-Fluorenol | Laser flash photolysis in aqueous MeOH | 9-Fluorenyl cation and 9-fluorenyl radical | lookchem.com |

| 9-(Trimethylsilylmethyl)-9-fluorenol | Photolysis in TFE | 9-(Trimethylsilylmethyl)fluoren-9-yl cation | nih.gov |

Homolytic and Heterolytic Cleavage Processes at the C-O and C-C Bonds

The bonds connected to the C-9 position of the fluoren-9-ol system, namely the C-O and C-C bonds, can undergo both homolytic and heterolytic cleavage. The pathway taken is often dependent on the reaction conditions, particularly the presence of light or acid.

Heterolytic cleavage of the C-O bond is characteristic of acid-catalyzed reactions, leading to the formation of the 9-fluorenyl cation and a water molecule, as discussed in the previous section.

Homolytic cleavage of the C-O and C-C bonds is more commonly observed in photochemical reactions. Irradiation of 9-substituted fluorenols can lead to the formation of radical species. For example, the irradiation of 9-(diphenylmethyl)fluoren-9-ol in methanol (B129727) yields products derived from both the corresponding cation (from heterolysis) and radical-derived products resulting from C-C and C-O homolysis. researchgate.netacs.org Similarly, laser flash photolysis of 9-fluorenol has been shown to produce both the 9-fluorenyl cation and the 9-fluorenyl radical. lookchem.com Therefore, it is anticipated that photolysis of this compound could lead to the homolytic cleavage of the C9-pyrrolidinyl bond to form a 9-fluorenyl radical and a 1-methylpyrrolidin-3-yl radical, or the C-O bond to form a biradical species.

The competition between heterolytic and homolytic cleavage is influenced by solvent polarity. In more polar solvents, the formation of ionic intermediates through heterolysis is generally favored. lookchem.com

Acid-Catalyzed Transformations Involving the Fluoren-9-ol System

The fluoren-9-ol moiety is susceptible to a variety of acid-catalyzed transformations. The initial step in these reactions is typically the protonation of the hydroxyl group, forming a good leaving group (water) and facilitating the formation of the 9-fluorenyl cation.

One common acid-catalyzed reaction is dehydration. For 9-alkyl-substituted fluoren-9-ols, this can lead to the formation of a double bond, resulting in a fulvene (B1219640) derivative. researchgate.net In the case of this compound, an analogous elimination reaction could potentially occur, though the structure of the resulting product would be more complex.

Another documented acid-catalyzed reaction is self-condensation, as observed with 9-methylfluoren-9-ol. rsc.org This suggests that under acidic conditions, the 9-fluorenyl cation generated from one molecule of this compound could potentially act as an electrophile and attack another molecule, leading to dimerization or polymerization. The nucleophilic nitrogen atom of the pyrrolidine ring could also participate in intramolecular or intermolecular reactions following carbocation formation.

| Reactant | Acid Catalyst | Products | Reaction Type | Reference |

| 9-Methylfluoren-9-ol | Not specified | Self-condensation products | Condensation | rsc.org |

| 9-(Diarylmethylene)-9H-fluorenes precursor | p-TsOH | Fulvene derivative | Dehydration | researchgate.net |

Photochemical Reactivity and Photodecomposition Pathways

The photochemistry of fluorene derivatives, including fluoren-9-ols, is a well-studied area. The fluorenyl system can absorb UV light, leading to excited states that can undergo various chemical reactions. As mentioned previously, photolysis of 9-substituted fluorenols can induce both homolytic and heterolytic cleavage of the C-C and C-O bonds at the 9-position. researchgate.netacs.org

Irradiation of 9-(diphenylmethyl)fluoren-9-ol in methanol results in a mixture of products derived from both the 9-fluorenyl cation and radical intermediates. researchgate.netacs.org This dual reactivity is a common feature of the photochemistry of 9-substituted fluorenols. The photolysis of this compound is expected to follow similar pathways. The initially formed excited state could undergo intersystem crossing to a triplet state or directly react from the singlet state.

The likely photodecomposition pathways would involve:

Heterolytic C-O bond cleavage: leading to the 9-(1-methylpyrrolidin-3-yl)fluoren-9-yl cation, which could then be trapped by a nucleophilic solvent or undergo rearrangement.

Homolytic C-O bond cleavage: generating a biradical species.

Homolytic C-C bond cleavage: yielding a 9-fluorenyl radical and a 1-methylpyrrolidin-3-yl radical. These radicals could then undergo a variety of subsequent reactions, such as hydrogen abstraction, dimerization, or disproportionation.

The quantum yields and the distribution of products would be influenced by factors such as the wavelength of irradiation, the solvent, and the presence of oxygen or other quenchers. lookchem.com

Oxidation and Reduction Reactions of the Alcohol Functionality

The secondary alcohol group at the C-9 position of this compound can undergo both oxidation and reduction reactions, which are characteristic of alcohols.

Oxidation: The oxidation of the alcohol functionality would yield the corresponding ketone, 9-(1-methylpyrrolidin-3-yl)fluoren-9-one. Various oxidizing agents can be employed for the oxidation of 9-fluorenol to 9-fluorenone (B1672902), including sodium hypochlorite (B82951) in the presence of acetic acid, which is considered a green chemistry approach. wpmucdn.com Other methods, such as aerobic oxidation in the presence of a base like KOH in THF, have also been shown to be highly efficient for the synthesis of 9-fluorenones from 9H-fluorenes. rsc.org It is expected that similar conditions would be effective for the oxidation of this compound. The progress of the oxidation can be conveniently monitored by techniques such as thin-layer chromatography (TLC). wpmucdn.com

Reduction: While the alcohol is already in a reduced state relative to the ketone, further reduction is not a typical reaction for the alcohol group itself. However, the fluorene ring system can be hydrogenated under certain conditions. More relevant is the reduction of the corresponding ketone, 9-(1-methylpyrrolidin-3-yl)fluoren-9-one, which would regenerate the parent alcohol. This reduction can be achieved using common reducing agents such as sodium borohydride (B1222165).

| Reaction Type | Reactant | Reagents | Product | Reference |

| Oxidation | 9-Fluorenol | Sodium hypochlorite, acetic acid | 9-Fluorenone | wpmucdn.com |

| Oxidation | 9H-Fluorenes | Air, KOH, THF | 9-Fluorenones | rsc.org |

| Reduction | 9-Fluorenone | Sodium borohydride | 9-Fluorenol | chemicalbook.com |

Investigation of Intermolecular Interactions and Supramolecular Chemistry

The molecular structure of this compound contains several features that can participate in intermolecular interactions, making it a candidate for studies in supramolecular chemistry. These features include:

The hydroxyl group: capable of acting as both a hydrogen bond donor and acceptor.

The aromatic fluorene system: can engage in π-π stacking interactions.

The nitrogen atom in the pyrrolidine ring: can act as a hydrogen bond acceptor.

Design and Chemical Exploration of Analogues and Derivatives of 9 1 Methylpyrrolidin 3 Yl Fluoren 9 Ol

Systematic Modification of the Fluorene (B118485) Ring System and its Impact on Chemical Properties

The fluorene ring system, a defining feature of 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol, offers multiple sites for systematic modification to modulate its chemical properties. The most reactive positions on the fluorene moiety are C2, C7, and C9. nih.gov Strategic substitution at these positions can significantly influence the electronic and steric characteristics of the molecule, thereby altering its physicochemical properties.

Introduction of electron-withdrawing or electron-donating groups at the C2 and C7 positions of the fluorene ring is a common strategy to fine-tune the electronic properties of the molecule. For instance, halogenation (e.g., bromination or iodination) at these positions can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.gov These modifications can lead to derivatives with altered absorption and emission properties. The formation of dibenzofulvene derivatives by modification at the C9 position has been shown to cause a significant redshift in the absorption bands. mdpi.com

The table below illustrates the potential impact of systematic modifications to the fluorene ring on the chemical properties of this compound analogues.

| Modification Type | Position(s) | Potential Substituents | Anticipated Impact on Chemical Properties |

| Halogenation | C2, C7 | -Br, -Cl, -I | Increased reactivity for cross-coupling reactions, altered electronic properties. |

| Alkylation/Arylation | C2, C7 | -CH3, -Ph | Increased lipophilicity, potential for steric hindrance affecting molecular interactions. |

| Nitration | C2, C7 | -NO2 | Introduction of a strong electron-withdrawing group, significantly altering electronic properties and reactivity. |

| Dibenzofulvene formation | C9 | Double bond | Planarization of the C9 position, leading to a redshift in absorption spectra and altered electrochemical properties. mdpi.com |

These modifications allow for the rational design of analogues with tailored chemical properties for various applications.

Variation of the Pyrrolidine (B122466) Substituent and its Effect on Molecular Interactions

The pyrrolidine ring of this compound is a crucial component for its molecular interactions, and variations of its substituents can have a profound effect on these interactions. The nitrogen atom of the pyrrolidine ring is a key site for modification, with the N-methyl group being a common starting point for chemical exploration.

Replacing the N-methyl group with other alkyl or aryl substituents can significantly alter the steric and electronic profile of the molecule. For instance, increasing the bulk of the N-substituent can introduce steric hindrance, which may influence the binding affinity and selectivity for biological targets. The nature of the N-substituent also affects the basicity of the pyrrolidine nitrogen, which can be a critical factor in interactions with biological macromolecules.

The following table outlines the potential effects of varying the pyrrolidine substituent on the molecular interactions of this compound analogues.

| Pyrrolidine Modification | Example Substituent | Potential Effect on Molecular Interactions |

| N-Alkylation | N-Ethyl, N-Propyl | Increased steric bulk, potential for altered receptor binding selectivity. |

| N-Arylation | N-Phenyl | Introduction of aromatic interactions (e.g., π-π stacking), altered electronic distribution. |

| N-Acylation | N-Acetyl | Decreased basicity of the nitrogen, potential for hydrogen bonding interactions. |

| N-Benzylation | N-Benzyl | Increased lipophilicity and steric bulk, potential for specific aromatic interactions. |

These variations allow for a systematic exploration of the structure-activity relationship, particularly in the context of designing compounds with specific biological activities.

Stereochemical Investigations of Analogues and Diastereomer Synthesis

The presence of multiple stereocenters in this compound and its analogues necessitates thorough stereochemical investigations. The C9 position of the fluorene ring and the C3 position of the pyrrolidine ring are chiral centers, leading to the possibility of multiple stereoisomers. The spatial arrangement of substituents at these centers can significantly influence the biological activity of the compounds.

The synthesis of diastereomerically pure analogues is a key objective in the chemical exploration of this class of compounds. Diastereoselective synthesis strategies can be employed to control the stereochemistry at the newly formed stereocenters. nih.govnih.gov For example, the use of chiral auxiliaries or catalysts can favor the formation of one diastereomer over another. The separation of diastereomers can be achieved through chromatographic techniques, allowing for the evaluation of the biological activity of individual stereoisomers.

The table below summarizes the possible stereoisomers of this compound and the general approaches for their synthesis and characterization.

| Stereoisomer | Configuration | Synthetic Approach | Characterization |

| Diastereomer 1 | (9R, 3'R) / (9S, 3'S) | Diastereoselective synthesis, chiral resolution | NMR spectroscopy, X-ray crystallography |

| Diastereomer 2 | (9R, 3'S) / (9S, 3'R) | Diastereoselective synthesis, chiral resolution | NMR spectroscopy, X-ray crystallography |

| Enantiomer 1 | (9R, 3'R) | Asymmetric synthesis | Chiral HPLC, optical rotation |

| Enantiomer 2 | (9S, 3'S) | Asymmetric synthesis | Chiral HPLC, optical rotation |

Understanding the stereochemical requirements for biological activity is crucial for the design of more potent and selective analogues.

Structure-Reactivity Relationship Studies in Derived Compounds for Fundamental Understanding

Structure-reactivity relationship (SRR) studies, often employing computational methods like Quantitative Structure-Activity Relationship (QSAR) analysis, are vital for a fundamental understanding of how the chemical structure of this compound derivatives correlates with their reactivity and biological activity. nih.govnih.govresearchgate.net This class of compounds has been investigated, for instance, as muscarinic antagonists, and their activity is highly dependent on their structural features.

QSAR models can be developed to correlate various physicochemical descriptors of the molecules with their biological activity. These descriptors can include steric, electronic, and hydrophobic parameters. By analyzing the QSAR models, it is possible to identify the key structural features that contribute positively or negatively to the desired activity.

The following table presents key structural features and their likely influence on the reactivity and biological activity of this compound derived compounds, based on general principles of medicinal chemistry and SAR studies of related compounds.

| Structural Feature | Modification | Potential Impact on Reactivity/Activity |

| Fluorene Ring | Introduction of electron-withdrawing groups | May enhance binding affinity through specific electronic interactions. |

| Introduction of bulky substituents | Can modulate selectivity by introducing steric hindrance at the binding site. | |

| Pyrrolidine Ring | Variation of the N-substituent | Affects basicity and steric bulk, crucial for receptor interaction. |

| Substitution on the carbon backbone | Can alter the conformation of the ring and its interaction with the receptor. | |

| Stereochemistry | Specific diastereomer/enantiomer | Often, one stereoisomer is significantly more active than others, highlighting the importance of a specific 3D arrangement for binding. |

Through systematic SRR studies, a deeper understanding of the molecular determinants of activity can be achieved, guiding the design of new compounds with improved properties.

Exploration of Chemical and Material Science Applications Strictly Excluding Biological/clinical/safety

Utilization as Chemical Intermediates in the Synthesis of Complex Organic Molecules

The fluorene (B118485) framework is a cornerstone in the synthesis of a wide range of organic compounds, valued for its rigid, planar structure and versatile chemical reactivity. nbinno.com Derivatives of fluorene, particularly those functionalized at the C-9 position like 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol, serve as crucial chemical intermediates. nbinno.comresearchgate.net The hydroxyl group at the 9-position is a key reactive site, allowing for a variety of subsequent chemical transformations.

The synthesis of 9-monoalkylated fluorene derivatives, for example, can be achieved through the reaction of fluorene with alcohols in the presence of a catalyst like potassium tert-butoxide, highlighting the reactivity of the fluorene core. researchgate.net The presence of the hydroxyl group in this compound makes it a precursor for creating even more complex structures. This hydroxyl group can be targeted for substitution or elimination reactions, providing a pathway to introduce new functional groups or to generate fluorenylidene derivatives. These derivatives are important in the construction of larger, conjugated molecular systems. researchgate.net

Furthermore, the N-methylpyrrolidine moiety offers additional synthetic handles. The nitrogen atom can be quaternized or involved in reactions that modify the pyrrolidine (B122466) ring, further expanding the molecular diversity that can be achieved from this single intermediate. This dual functionality—reactivity at both the fluorenol core and the pyrrolidine side chain—makes this compound a valuable building block for constructing elaborate molecules intended for various material science applications.

Potential in Optoelectronic Materials and Organic Light-Emitting Diodes (OLEDs) as Fluorene-Based Chromophores

Fluorene derivatives are a significant class of organic compounds in the field of materials science, particularly for optoelectronic applications, due to their inherent photoelectric properties and high thermal stability. researchgate.netentrepreneur-cn.comnih.gov The fluorene core acts as an excellent chromophore, known for its high photoluminescence quantum efficiency, which makes it a promising candidate for use in Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com These derivatives are often investigated as emitters or host materials in the emissive layer of OLED devices. nih.govrsc.orgresearchgate.net

The substitution at the C-9 position of the fluorene ring is a critical strategy for tuning the material's properties. Introducing bulky groups, such as the 1-methylpyrrolidin-3-yl group, can enhance the solubility of the molecule in organic solvents, which is advantageous for solution-based processing of OLEDs. researchgate.net This substitution also imparts steric hindrance that can prevent intermolecular aggregation (π-stacking) in the solid state. Such aggregation often leads to a reduction in luminescence efficiency, so its prevention is key to maintaining high device performance. nih.govmdpi.com

The electronic properties of the fluorene core can be modulated by the substituents. While the 1-methylpyrrolidin-3-yl group is not a strongly electron-donating or withdrawing group, its presence can influence the energy levels of the molecule, potentially affecting the emission color and charge transport characteristics. nih.gov Research has shown that symmetrical fluorene derivatives with various substituents can be synthesized to create materials with specific photophysical properties for optoelectronic applications. mdpi.com The goal is often to achieve efficient blue, green, or yellow emission for full-color displays. nih.govrsc.org

Below is a table comparing the properties of different fluorene derivatives investigated for OLED applications, illustrating how structural modifications impact their optoelectronic characteristics.

| Compound Type | Emission Color | Key Features | Application in OLEDs |

| Spiro[fluorene-phenanthrenone]-carbazole | Yellow | Bipolar host material, high energy gap. rsc.org | High-efficiency host material. rsc.org |

| Fluorene-dicyanostilbene copolymers | Yellow-Green | Polymer-based, tunable emission. researchgate.net | Emissive layer in polymer OLEDs. researchgate.net |

| Fluorene-dicyanophenanthrene copolymers | Greenish-Blue | Rigid structure, higher brightness. researchgate.net | Emissive layer in polymer OLEDs. researchgate.net |

| Symmetrical fluorene derivatives with ethynyl (B1212043) linkages | Blue | Exciplex-based emission. nih.gov | Emitters in exciplex-based OLEDs. nih.gov |

Role in Sensor Development, Specifically Chemosensors based on Fluorene Derivatives

Fluorene derivatives are widely recognized for their application as fluorescent chemosensors. tandfonline.comtandfonline.com The fundamental principle behind their use in this capacity is the combination of the highly fluorescent fluorene core, which acts as a signal transducer, with a specific binding site that interacts with the target analyte. tandfonline.comresearchgate.net This interaction causes a detectable change in the fluorescence properties of the molecule, such as intensity (quenching or enhancement) or a shift in the emission wavelength. tandfonline.comtandfonline.com

In this compound, the fluorene moiety serves as the fluorophore. The pyrrolidinol part of the molecule contains both a nitrogen atom and a hydroxyl group, which can act as potential binding sites for various analytes, particularly metal ions. tandfonline.com The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with metal cations, leading to the formation of a complex. This complexation can alter the electronic structure of the fluorene system, often through mechanisms like Intermolecular Charge Transfer (ICT), resulting in a modified fluorescence output. tandfonline.com

For instance, a chemosensor based on a fluorene derivative has been successfully used to detect Cadmium (Cd(II)) ions. tandfonline.comtandfonline.com The binding of the metal ion to the sensor molecule led to a red-shifted fluorescence spectrum and an increase in fluorescence intensity, allowing for sensitive detection. tandfonline.comtandfonline.com Similarly, other fluorene-based sensors have been developed for the selective detection of ions like Zn2+, Cr3+, Al3+, Hg2+, Fe3+, and anions like cyanide. researchgate.netresearchgate.netgrafiati.com The versatility of the fluorene scaffold allows for the synthesis of a wide array of sensors by modifying the receptor units attached to it, tailoring them for high selectivity and sensitivity towards specific analytes. researchgate.net

Application in Host-Guest Systems and Inclusion Chemistry with Fluorenyl Hosts

The field of supramolecular chemistry often utilizes rigid molecular frameworks to create host molecules capable of encapsulating smaller guest molecules, a concept known as host-guest or inclusion chemistry. acs.org Fluorene derivatives, particularly fluorenols, are excellent candidates for host compounds. acs.org Their bulky, rigid aromatic structure provides a pre-organized cavity or cleft, while specific functional groups, such as hydroxyl groups, offer sites for directional intermolecular interactions like hydrogen bonding. acs.orgrsc.org

The compound this compound possesses the key features of an effective fluorenyl host. The fluorene backbone provides the necessary rigidity, and the hydroxyl group at the C-9 position can act as a hydrogen bond donor. acs.org This allows it to form stable inclusion complexes with a variety of guest molecules that can act as hydrogen bond acceptors, such as anilines, nitriles, or amides. acs.orgacs.org

Studies on similar fluorenyl diol hosts have demonstrated their ability to selectively include guest molecules from mixtures, showcasing their potential for separation and purification applications. acs.org The formation of these host-guest complexes is often confirmed through techniques like 1H NMR spectroscopy and single-crystal X-ray diffraction, which provide detailed information about the stoichiometry and the specific interactions stabilizing the complex. acs.orgacs.orgrsc.orgnih.gov The stability and selectivity of these inclusion compounds are governed by a combination of hydrogen bonding, van der Waals forces, and the steric fit between the host and guest molecules.

Investigation of Catalytic Applications as Ligands or Scaffolds

Fluorene derivatives also hold promise in the field of catalysis. entrepreneur-cn.com They can be employed either as catalysts themselves or, more commonly, as ligands that coordinate to a metal center to form an active catalytic complex. entrepreneur-cn.com The specific structure of this compound makes it an interesting candidate for a ligand in asymmetric catalysis.

The nitrogen atom within the pyrrolidine ring is a Lewis basic site that can coordinate to a transition metal. The chiral center that can be present in the 3-position of the pyrrolidine ring, combined with the bulky fluorene group, can create a well-defined chiral environment around the metal center. This is a crucial feature for ligands used in enantioselective catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

While direct catalytic applications of this specific molecule are not extensively documented, the broader class of fluorene-based compounds has been explored in catalysis. entrepreneur-cn.com For example, modifications at the 9-position of fluorene are a common strategy to synthesize new ligands and materials. researchgate.net The combination of the rigid fluorene scaffold, which can provide thermal and chemical stability, with the functional pyrrolidine ring suggests that this compound could serve as a scaffold for developing novel ligands for a range of metal-catalyzed reactions, such as C-C bond formation, hydrogenations, or oxidations. researchgate.netresearchgate.net

Future Directions in Fundamental Research on 9 1 Methylpyrrolidin 3 Yl Fluoren 9 Ol

Development of Novel and Sustainable Synthetic Routes for the Compound and its Analogues

Future synthetic research should prioritize the development of efficient, stereoselective, and environmentally benign methods for producing 9-(1-methylpyrrolidin-3-yl)fluoren-9-ol and its analogues. Current syntheses of similar compounds often rely on multi-step processes that may not be optimal in terms of atom economy or sustainability.

Key areas for future investigation include:

Catalytic Approaches: Exploring transition-metal-free catalytic methods for the alkylation of the fluorene (B118485) C-9 position could offer a greener alternative to traditional base-catalyzed reactions. researchgate.net For instance, developing organocatalytic or photoredox-catalyzed reactions could reduce reliance on metal catalysts and harsh reaction conditions. researchgate.net

Stereoselective Synthesis: The pyrrolidine (B122466) ring contains a stereocenter, making the development of stereoselective synthetic methods crucial. Future work could adapt established methods for the stereoselective synthesis of pyrrolidine derivatives, which are valuable precursors for various drugs, to control the chirality of the final compound. nih.gov This could involve using chiral starting materials, such as proline or 4-hydroxyproline, or employing asymmetric catalysis. nih.gov

Flow Chemistry: Implementing continuous flow synthesis processes could offer improved reaction control, enhanced safety, and easier scalability compared to batch processing. This approach would be particularly beneficial for optimizing reaction conditions and potentially increasing yields.

Analogue Development: A significant future direction will be the synthesis of a library of analogues to establish structure-property relationships. Modifications could include substitutions on the fluorene rings, altering the N-alkyl group on the pyrrolidine, or changing the position of the pyrrolidine attachment to the fluorene core.

A comparative table of potential synthetic strategies is presented below.

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Organocatalysis | Metal-free, lower toxicity, milder conditions. | Catalyst design and efficiency, substrate scope. |

| Asymmetric Catalysis | High enantioselectivity for chiral analogues. | Catalyst cost and stability, optimization of reaction conditions. |

| Flow Chemistry | Improved control, safety, and scalability. | Initial setup cost, potential for clogging. |

| Photoredox Catalysis | Use of visible light as a renewable energy source. | Development of suitable photocatalysts, managing reaction pathways. |

Application of Advanced Spectroscopic Techniques for Deeper Structural and Conformational Insights

While standard spectroscopic methods like NMR and IR provide basic structural confirmation, the conformational flexibility of the pyrrolidine ring warrants more advanced investigation. Future research should leverage sophisticated spectroscopic techniques to gain a deeper understanding of the compound's three-dimensional structure, conformational dynamics, and intramolecular interactions.

Advanced NMR Spectroscopy: In-depth NMR studies, including variable temperature experiments and 2D techniques like NOESY and ROESY, can elucidate the conformational isomers of the pyrrolidine moiety and determine the preferred spatial arrangement of the two core structures. nih.gov Such studies can reveal the dynamics of nitrogen inversion within the pyrrolidine ring, which may not be a fast event on the NMR timescale. nih.gov

Rotational Spectroscopy: For gas-phase analysis, broadband rotational spectroscopy is an exceptionally powerful tool for unambiguously identifying different conformers. mdpi.com This technique can provide precise information on the mass distribution and geometry of each stable conformation, offering valuable data for benchmarking computational models. mdpi.com

Vibrational Circular Dichroism (VCD): For chiral analogues of the compound, VCD spectroscopy can provide detailed information about the absolute configuration and conformational landscape in solution. The combination of experimental VCD spectra with quantum chemical calculations offers a robust method for assigning stereochemistry. sns.it

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data is a primary goal for definitively establishing the solid-state structure. nih.govacs.org This would provide precise bond lengths, bond angles, and information on intermolecular packing, which is crucial for understanding its material properties.

Continued Exploration of Theoretical and Computational Models for Predictive Chemistry

Theoretical and computational chemistry offers a powerful, complementary approach to experimental studies. Future research in this area can provide predictive insights into the compound's properties and reactivity, guiding experimental design.

Density Functional Theory (DFT): High-level DFT calculations can be used to model the geometries of various conformers and calculate their relative energies, helping to identify the most stable structures. compchemhighlights.orgnih.gov DFT is also invaluable for predicting spectroscopic signatures (e.g., IR and NMR spectra) which can be compared with experimental data for structural validation. nih.govcompchemhighlights.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be applied to the calculated electron density to investigate the nature of intramolecular chemical bonds and non-covalent interactions, such as hydrogen bonding or steric hindrance between the fluorenol and pyrrolidine moieties. nih.gov

Time-Dependent DFT (TD-DFT): To explore potential applications in materials science, TD-DFT calculations can predict the electronic absorption and emission properties (UV-Vis and fluorescence spectra) of the compound and its analogues. mdpi.com This allows for the in-silico screening of candidates for applications in organic electronics.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, particularly in different solvent environments. This can provide a deeper understanding of conformational flexibility and the influence of the solvent on the compound's structure.

| Computational Method | Predicted Properties | Potential Impact |

| DFT | Geometries, relative energies, IR/NMR spectra. | Guide for identifying stable conformers and validating experimental spectra. compchemhighlights.orgnih.gov |

| QTAIM | Bond properties, non-covalent interactions. | Elucidation of intramolecular forces governing structure. nih.gov |

| TD-DFT | UV-Vis absorption, electronic transitions. | Screening for optoelectronic applications. mdpi.com |

| MD Simulations | Conformational dynamics, solvent effects. | Understanding structural behavior in solution. |

Expanding the Chemical Reactivity Profile for New Transformations

The chemical reactivity of this compound is largely unexplored. Future studies should aim to systematically investigate the reactivity of its key functional groups—the tertiary alcohol on the fluorene core and the tertiary amine in the pyrrolidine ring—to unlock new chemical transformations.

Reactions at the C9-OH Group: The tertiary alcohol at the C9 position is a key functional handle. Future work could explore its conversion to other functional groups. For example, photosolvolysis reactions, which are known to be efficient for 9-fluorenol derivatives, could be investigated to generate the corresponding fluorenyl cation under mild conditions. lookchem.com This reactive intermediate could then be trapped with various nucleophiles to create a diverse range of 9-substituted fluorene derivatives.

Derivatization of the Pyrrolidine Nitrogen: The tertiary amine of the N-methylpyrrolidine moiety can be targeted for quaternization or oxidation to form N-oxides, potentially altering the compound's physical and chemical properties.

Catalytic Activity: The presence of a tertiary amine and an alcohol group suggests potential for the compound or its metal complexes to act as a catalyst in organic reactions, such as transfer hydrogenation or aldol (B89426) reactions.

Polymerization: The fluorenol moiety could serve as a monomer unit. Dehydration to form a dibenzofulvene-type structure could provide a reactive monomer for polymerization, leading to novel fluorene-based polymers with potentially interesting electronic and optical properties. mdpi.com

Innovation in Non-Biological Material Science and Chemical Technology Applications

Fluorene-based compounds are widely investigated for their applications in organic materials due to their rigid structure and high fluorescence quantum yields. researchgate.netthieme-connect.de The unique hybrid structure of this compound makes it an interesting candidate for novel materials.

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are staple materials in OLEDs. thieme-connect.de Future research could explore the synthesis of analogues of this compound as host materials or emitters in OLED devices. The pyrrolidine substituent could be used to tune solubility and film-forming properties, which are critical for device fabrication.

Organic Semiconductors: The fluorene core is an excellent building block for organic semiconductors. thieme-connect.de By creating polymers or dendrimers from this compound, it may be possible to develop new materials for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Chemical Sensors: The nitrogen atom in the pyrrolidine ring could act as a binding site for metal ions or as a proton-sensitive center. This suggests that the compound could be developed into a fluorescent chemosensor, where binding to an analyte would modulate the fluorescence of the fluorene core.

Advanced Polymers: Incorporating this molecule into polymer backbones could lead to materials with high thermal stability and unique optoelectronic properties, suitable for a range of advanced technological applications. researchgate.net

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 9-(1-Methylpyrrolidin-3-yl)fluoren-9-ol, and how do reaction conditions impact yield and purity?

- Methodology : The synthesis typically involves multi-step organic reactions, including functional group protection (e.g., Fmoc groups), pyrrolidine ring formation, and selective deprotection. For example, analogous compounds like (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid are synthesized via carbodiimide-mediated coupling under inert atmospheres, with yields optimized by controlling temperature (0–25°C) and solvent polarity (e.g., DMF or dichloromethane) . Purification via column chromatography (silica gel, gradient elution) is critical for isolating high-purity products (>95%) .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Methodology :

- X-ray crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities. For instance, fluorenol derivatives are analyzed with Mo/Kα radiation (λ = 0.71073 Å), and hydrogen bonds are validated using Olex2 .

- NMR spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identifies substituent effects. The 1-methylpyrrolidinyl group shows characteristic shifts at δ 2.2–3.0 ppm (¹H) and 45–55 ppm (¹³C) .

Q. How should solubility and stability be optimized for in vitro assays?

- Methodology : Solubility screening in DMSO (10 mM stock) or aqueous buffers (pH 7.4) with co-solvents (e.g., Tween-80) is recommended. Stability is assessed via HPLC-UV at 25°C and 4°C over 72 hours. Long-term storage at -20°C under argon prevents oxidation .

Advanced Research Questions

Q. How can contradictions in reported biological activities of derivatives be resolved?

- Methodology : Perform comparative structure-activity relationship (SAR) studies using analogs with systematic modifications (e.g., substituent positioning on the fluorenol core). For example, replacing the 1-methylpyrrolidinyl group with piperidine alters steric hindrance, impacting interactions with enzymes like fluoren-9-ol dehydrogenase . Pair biochemical assays (e.g., enzyme inhibition IC₅₀) with molecular docking (AutoDock Vina) to validate binding modes .

Q. What role does fluoren-9-ol dehydrogenase play in the compound’s metabolism, and how can this be studied?

- Methodology : Use Arthrobacter sp. cell lysates to monitor NAD(P)H-dependent oxidation to fluoren-9-one via UV-Vis spectroscopy (λ = 340 nm). Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots. Site-directed mutagenesis of the enzyme’s active site (e.g., Cys/His residues) identifies critical catalytic residues .

Q. How do steric effects of the 1-methylpyrrolidinyl group influence reactivity in nucleophilic substitutions?

- Methodology : Conduct kinetic studies under varying conditions (e.g., SN2 reactions with NaCN in DMSO). Compare reaction rates with non-methylated analogs. Computational modeling (Gaussian 09, DFT/B3LYP) quantifies steric hindrance via Hirshfeld surface analysis .

Q. What strategies address discrepancies in crystallographic data for polymorphic forms?

- Methodology : Polymorph screening via solvent evaporation (e.g., ethanol/water mixtures) identifies distinct crystal forms. Rietveld refinement (TOPAS-Academic) reconciles differences in unit cell parameters. Differential scanning calorimetry (DSC) confirms thermal stability variations between polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.